molecular formula C13H17NO B13884958 4-Cyclohexylbenzamide

4-Cyclohexylbenzamide

Cat. No.: B13884958
M. Wt: 203.28 g/mol
InChI Key: GYVVKPXZSQMXAI-UHFFFAOYSA-N
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Description

4-Cyclohexylbenzamide is an organic compound with the molecular formula C13H17NO. It is a benzamide derivative where the benzene ring is substituted with a cyclohexyl group at the para position. This compound is known for its stability and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclohexylbenzamide can be synthesized through the direct condensation of benzoic acid and cyclohexylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also incorporate the use of catalysts to enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Cyclohexylbenzoic acid or cyclohexylbenzophenone.

    Reduction: Cyclohexylbenzylamine.

    Substitution: Various substituted cyclohexylbenzamides depending on the substituent introduced.

Scientific Research Applications

4-Cyclohexylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclohexylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

    4-Chloro-N-cyclohexylbenzamide: Similar structure with a chlorine substituent on the benzene ring.

    N-Benzyl-4-chloro-N-cyclohexylbenzamide: Contains an additional benzyl group.

    Cyclohexylbenzoic acid: Oxidized form of 4-Cyclohexylbenzamide.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-cyclohexylbenzamide

InChI

InChI=1S/C13H17NO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,14,15)

InChI Key

GYVVKPXZSQMXAI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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